molecular formula C7H12N2O2 B12126248 3-Ethyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one

3-Ethyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one

Cat. No.: B12126248
M. Wt: 156.18 g/mol
InChI Key: KVPYOINIQRDCBQ-UHFFFAOYSA-N
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Description

3-Ethyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one is an organic compound with a unique structure that includes a pyrazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one typically involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by the addition of ethylene glycol. The reaction conditions often include heating under reflux and the use of a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Ethyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can act as a ligand in coordination chemistry, forming complexes with metal ions.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one
  • 3-Propyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one
  • 3-Ethyl-1-(2-methoxyethyl)-1H-pyrazol-5(4H)-one

Uniqueness

3-Ethyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one is unique due to its specific ethyl and hydroxyethyl substituents, which confer distinct chemical and biological properties. These differences can affect its reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

5-ethyl-2-(2-hydroxyethyl)-4H-pyrazol-3-one

InChI

InChI=1S/C7H12N2O2/c1-2-6-5-7(11)9(8-6)3-4-10/h10H,2-5H2,1H3

InChI Key

KVPYOINIQRDCBQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=O)C1)CCO

Origin of Product

United States

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